The synthesis of (S)-Methyl 1,4-diazepane-1-carboxylate, a key intermediate for the Rho-kinase inhibitor K-115, has been achieved on a multi-kilogram scale []. The process involves constructing the chiral 1,4-diazepane ring through an intramolecular Fukuyama–Mitsunobu cyclization. This cyclization utilizes a N-nosyl diamino alcohol derived from commercially available (S)- or (R)-2-aminopropan-1-ol [].
The mechanism of action of Methyl 1,4-diazepane-1-carboxylate itself is not directly addressed in the provided abstracts. Its biological activity is derived from the final compounds synthesized using it as a building block. For instance, its role in Rho-kinase inhibitors involves interacting with specific amino acid residues in the enzyme's active site, ultimately inhibiting its activity [].
Methyl 1,4-diazepane-1-carboxylate serves as a crucial building block for synthesizing Rho-kinase inhibitors, particularly for the drug K-115 []. Rho-kinase inhibitors demonstrate potential in treating various diseases like hypertension, glaucoma, and stroke []. The (S)-enantiomer of Methyl 1,4-diazepane-1-carboxylate is specifically employed in the multi-kilogram production of K-115, highlighting its therapeutic relevance [].
Due to its reactive amine and ester functionalities, Methyl 1,4-diazepane-1-carboxylate acts as a versatile building block in synthesizing complex molecules, including those with potential biological activity []. Its seven-membered ring can be further functionalized and incorporated into diverse molecular frameworks.
1,4-diazepane derivatives, including potentially Methyl 1,4-diazepane-1-carboxylate, can act as ligands in coordination polymers [, ]. These polymers are of significant interest in materials science due to their potential applications in areas such as gas storage, catalysis, and sensing.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2